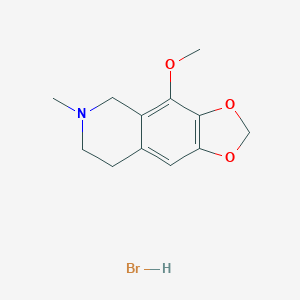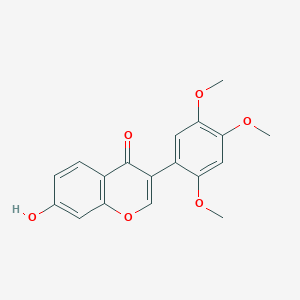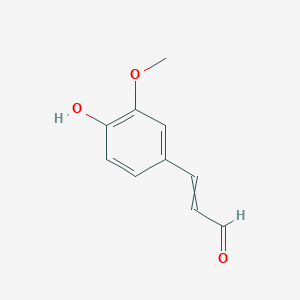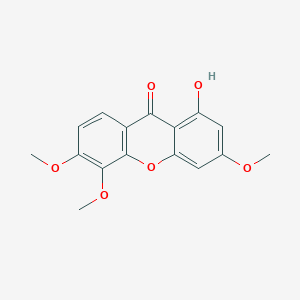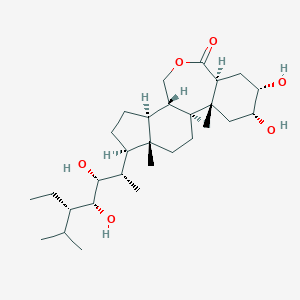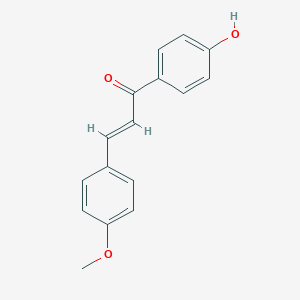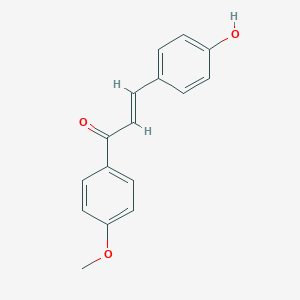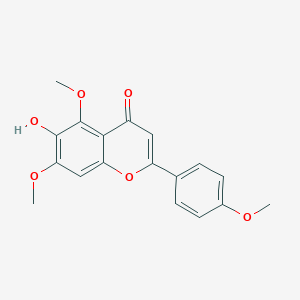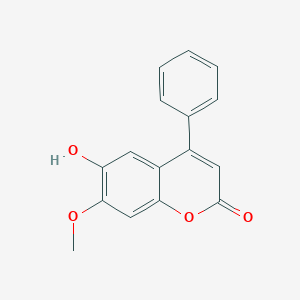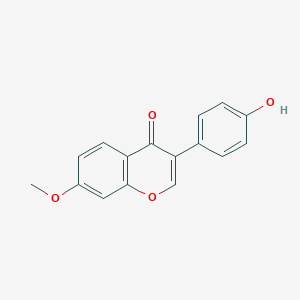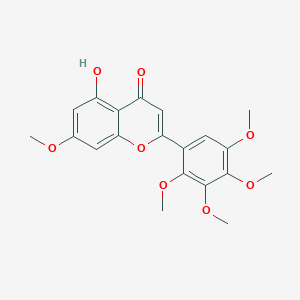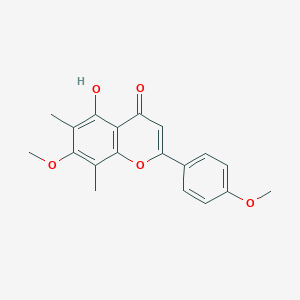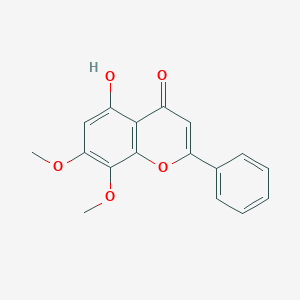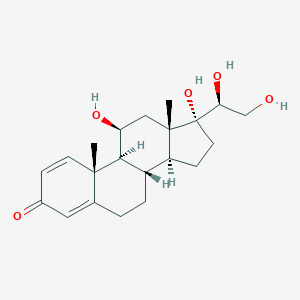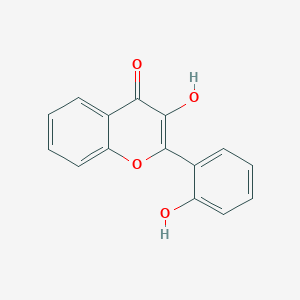
3,2'-Dihydroxyflavone
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,2’-Dihydroxyflavone has been studied in the context of stem cell research. For instance, it has been used in the culture of Wharton’s Jelly-derived Mesenchymal Stem Cells (WJ-MSCs) at concentrations ranging from 1 to 8 μM .Molecular Structure Analysis
The molecular structure of 3,2’-Dihydroxyflavone consists of a flavonoid backbone with hydroxyl groups attached at the 3 and 2’ positions . The structure is close to that of 3-hydroxyflavone .Chemical Reactions Analysis
While specific chemical reactions involving 3,2’-Dihydroxyflavone are not detailed in the search results, it has been used in stem cell cultures, suggesting it may interact with biological molecules in this context .Physical And Chemical Properties Analysis
3,2’-Dihydroxyflavone has a density of 1.4±0.1 g/cm3, a boiling point of 465.5±45.0 °C at 760 mmHg, and a flash point of 181.3±22.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
Wound Healing and Skin Regeneration
3,2’-Dihydroxyflavone (3,2’-DHF) has been shown to enhance the proliferation rate and stemness of human induced pluripotent stem cells (iPSCs), which are crucial for wound healing and skin regeneration. Studies indicate that 3,2’-DHF-treated mesenchymal stem cells (MSCs) exhibit increased AKT and ERK signals at the protein level compared to naïve MSCs .
Stem Cell Research
In stem cell research, 3,2’-DHF significantly increases cell proliferation and expression of naïve stemness markers while decreasing dissociation-induced apoptosis of hiPSCs . This suggests that 3,2’-DHF can improve the survival and maintenance of stem cells, which is vital for various therapeutic applications.
Safety And Hazards
Propiedades
IUPAC Name |
3-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-7-3-1-5-9(11)15-14(18)13(17)10-6-2-4-8-12(10)19-15/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECGDSZOFMYGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332408 | |
| Record name | 3,2'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,2'-Dihydroxyflavone | |
CAS RN |
6068-76-4 | |
| Record name | 2′,3-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6068-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,2'-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



